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Diguanosine 5 inverted exclamation marka-triphosphate

Reovirus transcription RNA-dependent RNA polymerase viral oligonucleotide priming

Diguanosine 5'-triphosphate (Gp3G, CAS 6674-45-9) is a (5'→5')-dinucleoside triphosphate composed of two guanosine residues linked by a triphosphate bridge. With a molecular formula of C20H27N10O18P3 and a molecular weight of 788.41 g/mol, it belongs to the class of homodinucleotides and is endogenously produced by GTP:GTP guanylyltransferase (EC 2.7.7.45).

Molecular Formula C20H27N10O18P3
Molecular Weight 788.4 g/mol
CAS No. 6674-45-9
Cat. No. B1496533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiguanosine 5 inverted exclamation marka-triphosphate
CAS6674-45-9
Synonymsdiguanosine triphosphate
Molecular FormulaC20H27N10O18P3
Molecular Weight788.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
InChIKeyAAXYAFFKOSNMEB-MHARETSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diguanosine 5'-Triphosphate (Gp3G, CAS 6674-45-9): Chemical Identity and Biological Classification for Informed Procurement


Diguanosine 5'-triphosphate (Gp3G, CAS 6674-45-9) is a (5'→5')-dinucleoside triphosphate composed of two guanosine residues linked by a triphosphate bridge [1]. With a molecular formula of C20H27N10O18P3 and a molecular weight of 788.41 g/mol, it belongs to the class of homodinucleotides and is endogenously produced by GTP:GTP guanylyltransferase (EC 2.7.7.45) [2]. Gp3G is structurally and functionally distinct from its closest analogs—including diguanosine tetraphosphate (Gp4G), diadenosine triphosphate (Ap3A), and 7-methyl-diguanosine triphosphate (m7Gp3G)—and its unique biological recognition pattern necessitates careful compound selection in experimental design [3].

Why Diguanosine 5'-Triphosphate (CAS 6674-45-9) Cannot Be Replaced by In-Class Dinucleoside Polyphosphates Without Experimental Validation


Dinucleoside polyphosphates sharing a common guanosine base are not functionally interchangeable. Gp3G (triphosphate bridge, n=3) exhibits a discrete molecular recognition profile that differs qualitatively and quantitatively from Gp4G (tetraphosphate, n=4), Gp5G (pentaphosphate, n=5), and the adenylated counterpart Ap3A. The phosphate chain length dictates whether the compound acts as a substrate, inhibitor, or non-effector for a given enzyme [1]. For example, Gp3G fails to prime reovirus transcription whereas Gp4G, Gp5G, and Gp6G serve as efficient primers, and Gp3G is a markedly weaker inhibitor of endoribonuclease VI (Ki ≈ 200 μM) compared to Gp4G (Ki = 75 μM) [2]. Even within the same dinucleoside triphosphate subclass, the nucleobase identity (guanine vs. adenine) differentially governs substrate affinity and catalytic turnover, as demonstrated by comparative enzymology of Np3N hydrolases [3]. These divergent recognition properties mean that substituting Gp3G with a structurally related dinucleoside polyphosphate without prior validation risks introducing uncontrolled variables that can confound enzymatic assays, transcriptional studies, and cap analog-based mRNA experiments.

Diguanosine 5'-Triphosphate (Gp3G) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Reovirus Transcription Priming: Gp3G Fails to Initiate RNA Synthesis, Unlike Longer-Chain Diguanosine Polyphosphates

In a systematic structure-activity analysis of compounds with general structure N(5')pn(5')N using reovirus-associated RNA polymerase, Gp3G did not prime transcription or inhibit RNA methylation, while Gp4G, Gp5G, Gp6G, and Gp4A all exhibited priming activity [1]. The structural requirement for priming activity was a minimum of four phosphate units—i.e., G(5')pppp(5')N. Gp4G was incorporated into full-length transcripts as unmethylated 5'-terminal Gp4GpC and CpGp4GpC, contrasting with native viral mRNAs bearing m7GpppGmpC caps formed de novo [1]. This binary (active vs. inactive) differentiation establishes Gp3G as a negative control for reovirus transcription priming experiments, a property not shared by Gp4G or other longer-chain diguanosine polyphosphates.

Reovirus transcription RNA-dependent RNA polymerase viral oligonucleotide priming

Endoribonuclease VI Inhibition: Gp3G Is a 2.7-Fold Weaker Inhibitor Than Gp4G

Gp3G inhibits endoribonuclease VI from Artemia with a Ki of approximately 200 μM, making it a significantly less potent inhibitor than Gp4G (Ki = 75 μM), representing a 2.7-fold difference in inhibitory potency [1]. The inhibition is non-competitive in nature. By comparison, the mononucleotides 5'-AMP (Ki = 10 μM) and 5'-GMP (Ki = 50 μM) are even more potent, while pyrimidine 5'-phosphates (CMP, UMP) show no inhibition, confirming a purine-specific regulatory mechanism [1]. Gp4G is the most abundant dinucleotide in Artemia encysted gastrulae and co-localizes with the ribonuclease in the same particulate fraction, suggesting its physiological role as the endogenous regulator of this enzyme [1].

endoribonuclease inhibition Artemia development purine nucleotide regulation

Bis(5'-nucleosidyl) Triphosphate Pyrophosphohydrolase (Np3Nase) Substrate Discrimination: Gp3G vs. Ap3A

The Np3Nase from Artemia embryos preferentially hydrolyzes Ap3A (Vrel = 1.0) over Gp3G (Vrel = 0.71), a 1.4-fold difference in relative hydrolysis rate [1]. Despite the lower Vrel, Gp3G exhibits a slightly higher affinity for the enzyme with a Km of 10 μM compared to 15 μM for Ap3A, indicating tighter binding but slower catalytic turnover [1]. For context, the same enzyme hydrolyzes the tetraphosphates Ap4A (Vrel = 0.08) and Gp4G (Vrel = 0.30) at much lower rates, confirming strong specificity for the triphosphate bridge length. An NMP is always one of the hydrolysis products [1].

dinucleoside triphosphate catabolism Np3Nase substrate specificity Artemia enzyme kinetics

Mammalian Dinucleoside Triphosphatase Substrate Discrimination: Gp3G Displays Lower Catalytic Efficiency Than Ap3A

Rat brain dinucleoside triphosphatase (EC 3.6.1.29) hydrolyzes Gp3G with a Km of 40 μM and a relative Vmax of 40 (normalized to Ap3A V = 100), compared to Ap3A with a Km of 14 μM and Vrel = 100 [1]. This represents a 2.9-fold higher Km (weaker binding) and a 2.5-fold lower relative catalytic rate for Gp3G versus Ap3A. The combined catalytic efficiency (Vmax/Km) for Gp3G is approximately 6.6-fold lower than that for Ap3A. Dixanthosine triphosphate was hydrolyzed only at a residual rate, confirming that the enzyme tolerates both guanine and adenine bases but discriminates against xanthine [1]. The enzyme does not hydrolyze dinucleoside tetraphosphates (Ap4A, Gp4G) or NAD+ [1], establishing selectivity for the triphosphate bridge length.

mammalian dinucleoside triphosphatase substrate specificity rat brain enzymology

Yeast Poly(A) Polymerase Activation: Gp3G Ranks Second Only to Gp4G Among Dinucleoside Polyphosphates

In a comprehensive rank-order analysis of dinucleoside polyphosphate effectors on yeast poly(A) polymerase, Gp3G (at 0.01 mM) activated the enzyme velocity to a relative value of 82, where 100 represents a 10-fold activation relative to the no-effector control [1]. Gp3G ranked second only to Gp4G (relative activation = 100) and substantially outperformed Ap3A (relative activation = 20, a 4.1-fold difference), Ap4A (51), and Gp5G (36) [1]. The activation was observed in the presence of 0.05 mM ATP. Dinucleoside polyphosphates did not affect Vmax but altered the Hill coefficient (nH) and Km(S0.5) for ATP. Gp4G reduced the nH from 1.6 to 1.0 and Km(S0.5) from 0.308 mM to 0.063 mM [1].

poly(A) polymerase regulation yeast enzymology dinucleoside polyphosphate effectors

Ap4A Hydrolase Inhibition Mode: Gp3G Acts as Noncompetitive Inhibitor, Whereas Gp4G Is a Competitive Inhibitor

Gp3G inhibits mouse liver diadenosine tetraphosphate (Ap4A) hydrolase through a noncompetitive mechanism, grouping it with AMP, ADP, Ap4, GTP, Gp4, Ap3A, Ap5A, and Gp5G [1]. In striking contrast, Gp4G inhibits the same enzyme competitively with a Ki of 6 μM [1]. This qualitative mechanistic divergence—noncompetitive vs. competitive inhibition—indicates that Gp3G and Gp4G interact with the Ap4A hydrolase at topologically distinct binding sites or induce different conformational states. The enzyme itself has a Km of 1.66 μM for its natural substrate Ap4A and a Vmax of 1.25 μmol/min [1].

Ap4A hydrolase enzyme inhibition mechanism dinucleoside polyphosphate pharmacology

Validated Research Application Scenarios for Diguanosine 5'-Triphosphate (Gp3G) Based on Quantitative Comparative Evidence


Negative Control in Reovirus Transcription Priming Assays

Gp3G is the validated negative control for studies investigating structure-activity relationships of dinucleoside polyphosphates in reovirus RNA polymerase priming. Because Gp3G fails to prime transcription while Gp4G, Gp5G, and Gp6G are active primers [1], it provides a guanosine-matched inactive comparator that controls for nonspecific nucleotide effects. This binary active/inactive distinction is critical for confirming that observed transcriptional effects are specifically attributable to the tetraphosphate (or longer) bridge length, as established by Yamakawa et al. (1982).

Structure-Activity Relationship Studies of Endoribonuclease VI Regulation in Artemia Development

Gp3G serves as a mid-potency comparator (Ki ≈ 200 μM) in systematic studies of purine nucleotide inhibition of Artemia endoribonuclease VI, positioned between the potent inhibitor Gp4G (Ki = 75 μM) and weaker mononucleotide regulators [1]. This graded inhibitory profile enables the construction of quantitative structure-activity relationships linking phosphate chain length to enzyme inhibition potency. The differential inhibition data from Grau et al. (1988) provide the benchmark values required for interpreting mutant or isoform-specific enzyme assays.

Substrate Selectivity Profiling of Dinucleoside Triphosphate Hydrolases Across Species

Gp3G is an essential substrate for characterizing the nucleobase and phosphate-chain-length selectivity of Np3N hydrolases. Its distinct kinetic profile—tighter binding (Km = 10 μM) but slower turnover (Vrel = 0.71) compared to Ap3A (Km = 15 μM, Vrel = 1.0) in the Artemia Np3Nase system [1], and the opposite pattern in mammalian dinucleoside triphosphatase (Km = 40 μM, Vrel = 40 vs. Ap3A Km = 14 μM, Vrel = 100) [2]—demonstrates species-specific substrate discrimination. Using Gp3G alongside Ap3A as paired substrates enables rigorous enzymological comparisons across evolutionary lineages.

Dinucleoside Polyphosphate Effector Screening in Yeast Poly(A) Polymerase Assays

Gp3G provides the second-highest activation signal (relative activation = 82) among all dinucleoside polyphosphates tested on yeast poly(A) polymerase, surpassed only by Gp4G (relative activation = 100) [1]. This rank-order data, established by Sillero et al. (2002), positions Gp3G as a key positive control for poly(A) polymerase effector screens and as a reference compound for calibrating the stimulatory effects of novel synthetic dinucleoside polyphosphate analogs. Its 4.1-fold higher activation compared to Ap3A (20) also underscores the importance of guanine specificity in effector recognition.

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